Chloro-N,N-dimethylpropylamine hydrochloride
Description
Chloro-N,N-dimethylpropylamine hydrochloride is a quaternary ammonium salt with the general formula C₅H₁₃Cl₂N. It exists as two primary positional isomers:
- 2-Chloro-N,N-dimethylpropylamine hydrochloride (CAS 4584-49-0): Chlorine on the middle carbon of the propyl chain.
- 3-Chloro-N,N-dimethylpropylamine hydrochloride (CAS 5407-04-5): Chlorine on the terminal carbon.
This compound is a water-soluble, colorless crystalline solid with a melting point of 153–155°C . It is widely used in organic synthesis as a reagent, catalyst (e.g., in polymerization), and surfactant . Its reactivity stems from the chlorine atom, which participates in nucleophilic substitution reactions, and the dimethylamino group, which enhances solubility and electron-donating properties.
Properties
CAS No. |
29158-33-6 |
|---|---|
Molecular Formula |
C5H13Cl2N |
Molecular Weight |
158.07 g/mol |
IUPAC Name |
1-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4-5(6)7(2)3;/h5H,4H2,1-3H3;1H |
InChI Key |
FCMCDVRJVMDKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N(C)C)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-N,N-dimethylpropylamine hydrochloride can be synthesized through the reaction of 1-dimethylamino-2-propanol with chloroform under cooling conditions . The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Chloro-N,N-dimethylpropylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents such as water, methanol, and ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
- Dapoxetine Hydrochloride: Chloro-N,N-dimethylpropylamine hydrochloride is utilized in the preparation of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat premature ejaculation . The synthesis involves a condensation reaction with 1-naphthols, followed by treatment with hydrogen chloride gas to yield dapoxetine hydrochloride .
- Pharmaceutical and Chemotherapeutic Compounds: It serves as a pharmaceutical intermediate in synthesizing analgesics, antiarrhythmics, antibiotics, anticholesteremics, antidepressants, anti-ischemic, and antineoplastic drugs . Nitrogen mustards, investigated for chemotherapeutic potential, also utilize this compound .
Applications in Chemical Synthesis
- Grignard Reagent Preparation: this compound can be neutralized to form a free base intermediate, which is then used to create a Grignard reagent, useful in various syntheses .
- Preparation of N-dimethylaminopropyl(meth)acrylamide: It is used in the preparation of N-dimethylaminopropyl(meth)acrylamide, involving alcohol derivatization of 3-dimethylamino-1-propanol and subsequent reaction with (meth)acrylamide .
Toxicity Studies and Effects
- Genotoxicity and Carcinogenicity: Dimethylaminopropyl chloride hydrochloride has been tested for genotoxicity in in vitro test systems . Mutagenicity was observed in Salmonella typhimurium strains TA100 and TA1535, with and without activation enzymes .
- In vivo Studies: Studies on rats and mice show that exposure to dimethylaminopropyl chloride hydrochloride can lead to goblet cell hypertrophy in the nose of male rats and increased serum bile acid concentrations in both male and female rats .
Patents
Mechanism of Action
The mechanism of action of Chloro-N,N-dimethylpropylamine hydrochloride relies on its catalytic properties. By binding to specific enzymes, it accelerates the rate of substrate conversion, leading to the production of diverse products . This catalytic prowess imparts efficiency to various reactions and contributes to the generation of valuable compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2-Chloro vs. 3-Chloro Derivatives
The 2-chloro isomer reacts rapidly in alkylation reactions due to the proximity of the chlorine to the dimethylamino group, enabling efficient nucleophilic substitution. In contrast, the 3-chloro isomer exhibits slower kinetics due to its extended carbon chain, which introduces steric hindrance .
Comparison with Other Quaternary Ammonium Salts
(a) 2-Chloroethylamine Derivatives
2-Chloro-N,N-diethylpropylamine hydrochloride (CAS 4261-68-1):
- 2-Chloro-N,N-dimethylpropylamine hydrochloride vs. Both show 1-hour conversion times in oxime ether synthesis, but the dimethylpropylamine derivative is more cost-effective .
(b) Pharmaceutical Derivatives
- Imipramine hydrochloride (CAS 17321-77-6): Shares the N,N-dimethylpropylamine backbone but incorporates a dibenzazepine ring. Functions as a serotonin reuptake inhibitor, unlike the non-pharmacological applications of chloro-N,N-dimethylpropylamine hydrochloride .
Key Research Findings
- Synthetic Utility : The 2-chloro isomer is preferred in methadone synthesis due to its predictable alkylation behavior, yielding enantiomerically pure products after recrystallization .
- Thermal Stability : Both isomers decompose above 200°C, but the 2-chloro derivative has superior stability in aqueous solutions (pH 4–8) .
- Industrial Use: Acts as a surfactant in polymer production, reducing interfacial tension by 40% compared to non-ionic alternatives .
Q & A
Q. What are the established synthetic routes for Chloro-N,N-dimethylpropylamine hydrochloride, and what factors influence yield optimization?
The compound is commonly synthesized via nucleophilic substitution of 3-chloro-1-propanol with dimethylamine under acidic conditions, followed by hydrochlorination. Key parameters include reaction temperature (optimal range: 0–5°C to minimize side reactions) and stoichiometric control of dimethylamine . Purity (>98%) is achievable through recrystallization in ethanol/ether mixtures, with melting point (141–144°C) serving as a critical purity indicator .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR (DO) shows characteristic peaks at δ 3.60–3.45 (m, 2H, CHCl) and δ 2.90 (s, 6H, N(CH)) .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve impurities like unreacted dimethylamine .
- Elemental Analysis : Theoretical Cl content (44.8%) should align with experimental results to confirm stoichiometry .
Q. What safety precautions are critical when handling this compound?
The compound is hygroscopic and irritant (R-phrases: 22-36/37/38). Use gloves and work in a fume hood. Neutralize spills with sodium bicarbonate, and store in airtight containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How does the alkylation mechanism of this compound compare to related tertiary amine hydrochlorides?
The chloride group undergoes nucleophilic displacement in SN2 reactions, forming quaternary ammonium intermediates. Kinetic studies (e.g., using C labeling) reveal rate dependence on solvent polarity, with DMSO accelerating reactions 10-fold compared to water. Contrast with Mechlorethamine Hydrochloride ( ) shows lower electrophilicity due to steric hindrance from dimethyl groups .
Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., melting point variations)?
Discrepancies (e.g., mp 141–144°C vs. 138–142°C in older studies) arise from hydration states or impurities. Differential Scanning Calorimetry (DSC) under nitrogen can standardize measurements. Recrystallization protocols using anhydrous HCl in ethanol improve reproducibility .
Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound?
Deuterated derivatives (e.g., 2-(N,N-Dimethylamino)ethyl-d-chloride hydrochloride, ) allow tracking reaction pathways via mass spectrometry or H NMR. Synthesis involves substituting dimethylamine-d in the nucleophilic step, with isotopic purity confirmed by isotopic shift in H NMR .
Q. What methodological challenges arise in purifying this compound for kinetic studies?
Hydroscopicity complicates solvent removal. Lyophilization or azeotropic distillation with toluene ensures anhydrous conditions. Impurities like 3-dimethylaminopropanol (from hydrolysis) are removed via ion-exchange chromatography .
Q. How do structural modifications (e.g., chain elongation) alter reactivity in alkylation reactions?
Extending the carbon chain (e.g., to 3-Chloro-N,N-diethylpropan-1-amine, ) increases lipophilicity but reduces electrophilicity. Comparative Hammett σ values quantify electronic effects, while molecular dynamics simulations predict solvent accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
